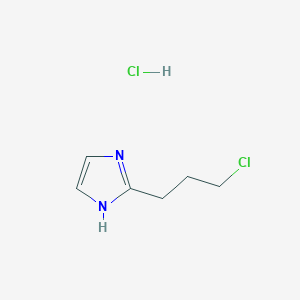![molecular formula C9H16ClNO3 B2390852 Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate CAS No. 928025-34-7](/img/structure/B2390852.png)
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate, also known as M2CAM, is a versatile and important compound in the field of organic synthesis. It is a versatile reagent in organic synthesis and has been widely used for the synthesis of a variety of organic compounds. In recent years, it has also been used in scientific research applications, such as biochemical and physiological studies, due to its unique properties.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has been widely used in scientific research applications due to its unique properties. It has been used in studies of the structure and function of proteins, as well as in studies of the molecular mechanisms of action of drugs and other compounds. It has also been used in studies of the metabolism of carbohydrates and other metabolic processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate is based on its ability to interact with proteins and other molecules. It binds to proteins and other molecules, altering their structure and function, and is also able to inhibit enzymes. This makes it useful for studying the structure and function of proteins and other molecules, as well as for studying the molecular mechanisms of action of drugs and other compounds.
Biochemical and Physiological Effects
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available for use in research. Additionally, it is relatively non-toxic and has low potential for causing side effects. On the other hand, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate has a variety of potential future applications. For example, it could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer effects. It could also be used in the development of new biocatalysts, as it has been shown to be able to bind to proteins and other molecules and alter their structure and function. Additionally, it could be used in the development of new diagnostic tests, as it has been shown to be able to inhibit enzymes. Finally, it could be used in the development of new food additives, as it has been shown to be able to inhibit the growth of certain bacteria.
Synthesis Methods
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate can be synthesized from the reaction of methyl 2-chloroacetamido-4-methylpentanoate with sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 60°C and is complete within 1 hour. The product is then purified by recrystallization and dried to obtain the desired compound.
properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRVKKCOPEPFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylpiperidin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)




![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)


![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)